molecular formula C18H17NO3 B11171180 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate

Cat. No.: B11171180
M. Wt: 295.3 g/mol
InChI Key: PFPFVCATSUWITJ-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis. One common method involves the Strecker reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source . For example, the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature can produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that it could be scaled up for industrial production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and acetate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of certain biomolecules or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl] acetate

InChI

InChI=1S/C18H17NO3/c1-13(20)22-17-8-6-15(7-9-17)18(21)19-11-10-14-4-2-3-5-16(14)12-19/h2-9H,10-12H2,1H3

InChI Key

PFPFVCATSUWITJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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